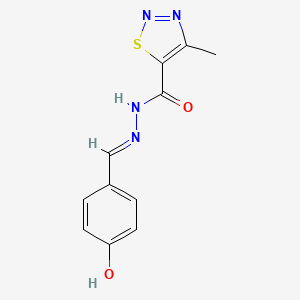![molecular formula C19H15FN2O2 B6021772 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide](/img/structure/B6021772.png)
3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide, also known as FNBE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FNBE belongs to the class of hydrazide derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Applications De Recherche Scientifique
3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, this compound has been investigated for its antitumor activity. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Mécanisme D'action
The exact mechanism of action of 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. This compound has also been shown to activate the p38 MAPK signaling pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation and immune response. This compound has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound in combination with other drugs for the treatment of various diseases, including cancer. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a versatile compound for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide involves the reaction of 2-naphthol and 3-fluorobenzohydrazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The chemical structure of this compound is shown in Figure 1.
Propriétés
IUPAC Name |
3-fluoro-N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c1-12(21-22-19(24)14-6-4-7-15(20)11-14)16-10-9-13-5-2-3-8-17(13)18(16)23/h2-11,23H,1H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMZGDXWIXLCA-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)F)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6021695.png)
![2-{4-[3-(difluoromethoxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6021702.png)
![1-allyl-7'-amino-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6021703.png)
![4-[acetyl(2-naphthylsulfonyl)amino]-2-chlorophenyl acetate](/img/structure/B6021704.png)
![3-(1H-imidazol-1-yl)-N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B6021712.png)

![(3R)-1-[(1-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinamine bis(trifluoroacetate)](/img/structure/B6021739.png)

![1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6021760.png)
![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B6021763.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6021773.png)
![2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6021776.png)
amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6021778.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B6021783.png)